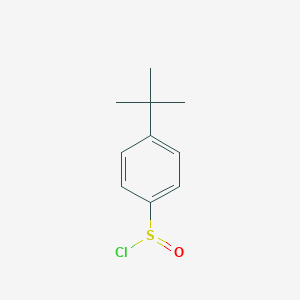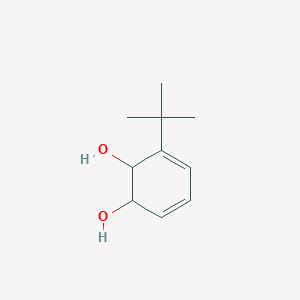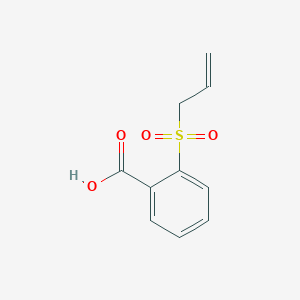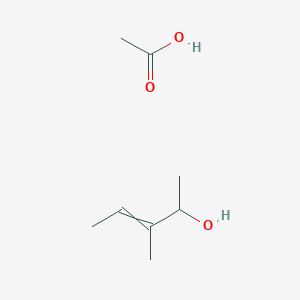
Acetic acid;3-methylpent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-methylpent-3-en-2-ol is an organic compound that combines the properties of acetic acid and 3-methylpent-3-en-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar. 3-methylpent-3-en-2-ol is an alcohol with a double bond, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esterification: Acetic acid can react with 3-methylpent-3-en-2-ol in the presence of a mineral acid catalyst to form an ester.
Dehydration: 3-methylpent-3-en-2-ol can undergo dehydration in the presence of concentrated sulfuric acid to form an alkene.
Industrial Production Methods
Industrial production of acetic acid;3-methylpent-3-en-2-ol often involves the esterification process, where acetic acid and 3-methylpent-3-en-2-ol are reacted in large reactors with continuous removal of water to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;3-methylpent-3-en-2-ol can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group or the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Catalysts: Mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used in dehydration and esterification reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction: Reduction typically produces alcohols or alkanes.
Substitution: Substitution reactions can yield a variety of products, including ethers, esters, and halides.
Aplicaciones Científicas De Investigación
Acetic acid;3-methylpent-3-en-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;3-methylpent-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The presence of both the carboxylic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in food and chemical industries.
3-Methylpent-3-en-2-ol: An alcohol with a double bond, used in organic synthesis.
Ethyl Acetate: An ester formed from acetic acid and ethanol, used as a solvent in various applications.
Uniqueness
Acetic acid;3-methylpent-3-en-2-ol is unique due to the combination of its functional groups, allowing it to participate in diverse chemical reactions and making it valuable in multiple fields of research and industry.
Propiedades
Número CAS |
64683-04-1 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
acetic acid;3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-4-5(2)6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
Clave InChI |
AKYUXTJWFRONBK-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


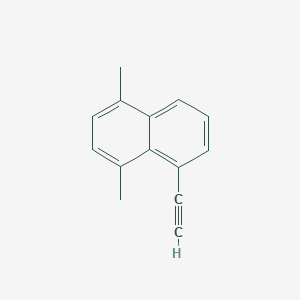
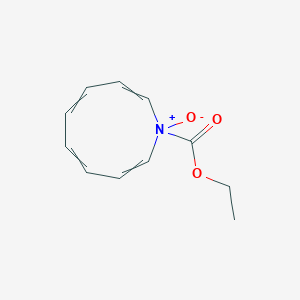

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
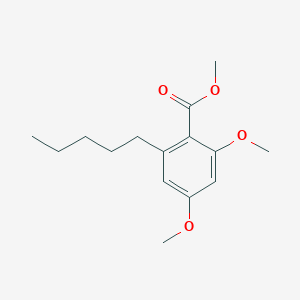
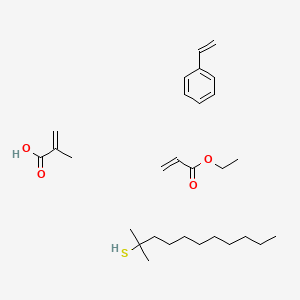
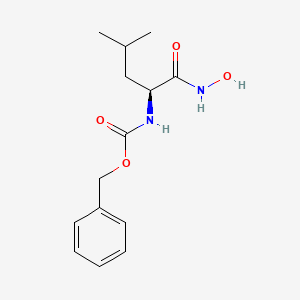
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)

